5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
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Description
5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is a useful research compound. Its molecular formula is C13H11ClN2O3 and its molecular weight is 278.69. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Highly functionalized 5-membered N-heterocyclic compounds have been synthesized for potential use as starting materials in the synthesis of diverse five-membered N-heterocyclic compounds. These compounds possess multiple functional groups, indicating their utility in various synthetic pathways (Víctor Samper Barceló & S. Bienz, 2018).
Insecticidal Activity
Pyridine derivatives have been synthesized and tested for their insecticidal activity against the cowpea aphid. Some derivatives showed significant insecticidal activity, highlighting the potential for developing new pest control agents (E. A. Bakhite et al., 2014).
Antiviral Activity
Certain 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have demonstrated inhibitory activity against retroviruses, including human immunodeficiency virus, showcasing their potential as antiviral agents (D. Hocková et al., 2003).
Antitumor Agents
A new class of antineoplastic agents has been developed from the synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, demonstrating promising antitumor activity in vitro and in vivo (C. Nguyen et al., 1990).
Properties
IUPAC Name |
4-chloro-N-(6-methoxy-1-oxidopyridin-1-ium-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-12-7-6-11(8-16(12)18)15-13(17)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVSMKZTKATCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666684 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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